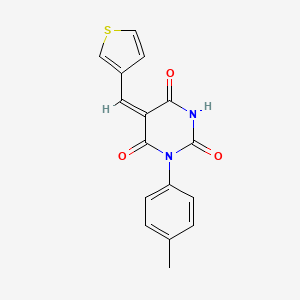

![molecular formula C18H17N5 B5057655 2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)

2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole is a chemical compound that belongs to the class of azo dyes. It is commonly known as Congo Red and has been widely used in scientific research for many years. Congo Red is a red-brown powder that is soluble in water and ethanol. It has a wide range of applications in research, including staining biological specimens, detecting amyloid fibrils, and studying protein-protein interactions.

Mechanism of Action

Congo Red binds to amyloid fibrils and other protein aggregates, causing them to become more visible under a microscope. The binding of Congo Red to amyloid fibrils is thought to occur through electrostatic interactions between the negatively charged Congo Red molecule and the positively charged amino acid residues on the surface of the amyloid fibrils.

Biochemical and Physiological Effects:

Congo Red has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid beta, the protein that forms the plaques that are characteristic of Alzheimer's disease. Congo Red has also been shown to inhibit the formation of alpha-synuclein aggregates, which are associated with Parkinson's disease. In addition, Congo Red has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

Congo Red has several advantages as a research tool. It is relatively inexpensive, widely available, and easy to use. It is also highly specific for amyloid fibrils and other protein aggregates, making it a valuable tool for studying these structures. However, Congo Red also has several limitations. It can be toxic to cells at high concentrations, and its binding to amyloid fibrils can be affected by the presence of other molecules in the sample.

Future Directions

There are several future directions for research involving Congo Red. One area of interest is the development of new Congo Red derivatives that have improved binding properties and reduced toxicity. Another area of interest is the use of Congo Red in the diagnosis and treatment of amyloid-related diseases. Finally, Congo Red may have applications in the development of new drugs for the treatment of inflammatory diseases and other conditions.

Synthesis Methods

The synthesis of Congo Red involves the reaction of 2-amino-1-methylbenzimidazole with 1,2-dimethyl-3-nitrosoindole in the presence of a reducing agent such as sodium dithionite. The reaction produces Congo Red as a red-brown powder, which can be purified by recrystallization.

Scientific Research Applications

Congo Red has been widely used in scientific research for many years. It has been used to stain biological specimens, including bacteria, fungi, and parasites. It has also been used to detect amyloid fibrils, which are protein aggregates that are associated with many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Congo Red has also been used to study protein-protein interactions, including the interaction between the prion protein and amyloid beta.

properties

IUPAC Name |

(1,2-dimethylindol-3-yl)-(1-methylbenzimidazol-2-yl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5/c1-12-17(13-8-4-6-10-15(13)22(12)2)20-21-18-19-14-9-5-7-11-16(14)23(18)3/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFCBXIXSWEKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)N=NC3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

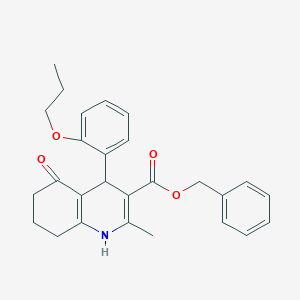

![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)

![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)

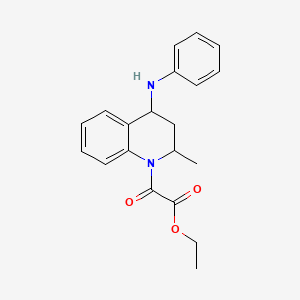

![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)

![1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)

![2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5057619.png)

![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5057628.png)

![3-benzyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057630.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)

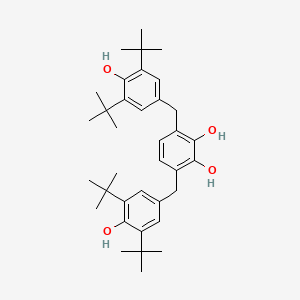

![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)